molecular formula C9H7N3O2 B11762216 8-Amino-1,7-naphthyridine-3-carboxylic acid

8-Amino-1,7-naphthyridine-3-carboxylic acid

Cat. No.: B11762216
M. Wt: 189.17 g/mol
InChI Key: JVLYWIGVZNGTTK-UHFFFAOYSA-N
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Description

8-Amino-1,7-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes an amino group at the 8th position and a carboxylic acid group at the 3rd position on the naphthyridine ring.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 8-Amino-1,7-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 8-Amino-1,7-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as an antibacterial agent, it inhibits bacterial DNA gyrase, an enzyme essential for DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately cell death . In anticancer applications, the compound may induce apoptosis in cancer cells by interacting with cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 8-Amino-1,7-naphthyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C9H7N3O2

Molecular Weight

189.17 g/mol

IUPAC Name

8-amino-1,7-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C9H7N3O2/c10-8-7-5(1-2-11-8)3-6(4-12-7)9(13)14/h1-4H,(H2,10,11)(H,13,14)

InChI Key

JVLYWIGVZNGTTK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=NC=C(C=C21)C(=O)O)N

Origin of Product

United States

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